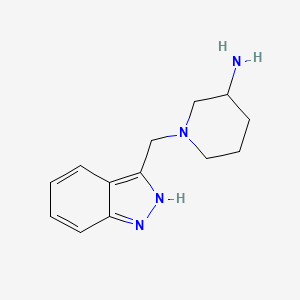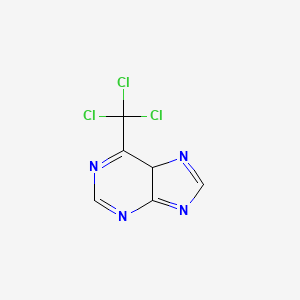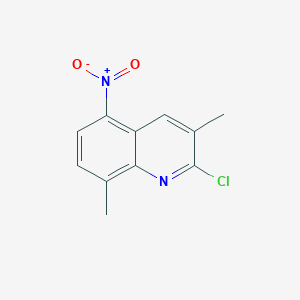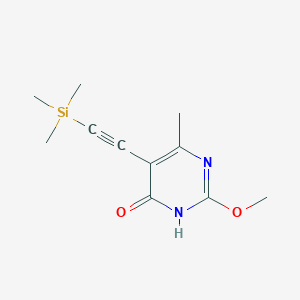![molecular formula C13H9N3O2 B11873446 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
3-(4-Nitrophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent at the 3-position. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions (MCRs) that are efficient and straightforward. One common method involves the reaction of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often emphasized in the synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative .
Applications De Recherche Scientifique
3-(4-Nitrophenyl)imidazo[1,2-a]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Studied for its antiviral, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antiviral activity .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: A core structure with diverse pharmacological activities.
Imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological properties.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group enhances its potential as a pharmacologically active compound .
Propriétés
Formule moléculaire |
C13H9N3O2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-14-13-3-1-2-8-15(12)13/h1-9H |
Clé InChI |
ZNTPEAGAMIBSKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)





![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)





![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)
